molecular formula C19H35NO2 B15026899 Cyclododecyl piperidin-1-ylacetate

Cyclododecyl piperidin-1-ylacetate

Cat. No.: B15026899
M. Wt: 309.5 g/mol
InChI Key: AIYPHYUTIQDYMN-UHFFFAOYSA-N
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Description

Cyclododecyl piperidin-1-ylacetate is a synthetic ester compound combining a cyclododecyl moiety (a 12-membered cyclic hydrocarbon) with a piperidine-substituted acetate group.

Properties

Molecular Formula

C19H35NO2

Molecular Weight

309.5 g/mol

IUPAC Name

cyclododecyl 2-piperidin-1-ylacetate

InChI

InChI=1S/C19H35NO2/c21-19(17-20-15-11-8-12-16-20)22-18-13-9-6-4-2-1-3-5-7-10-14-18/h18H,1-17H2

InChI Key

AIYPHYUTIQDYMN-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)OC(=O)CN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclododecyl 2-(piperidin-1-yl)acetate typically involves the reaction of cyclododecyl bromide with piperidin-1-yl acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of cyclododecyl 2-(piperidin-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclododecyl 2-(piperidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups .

Scientific Research Applications

Cyclododecyl 2-(piperidin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of cyclododecyl 2-(piperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclododecyl Esters

Cyclododecyl esters share the cyclododecyl backbone but vary in their ester groups. Key examples include:

Compound CAS Number Molecular Weight (g/mol) Key Applications Stability Notes
Cyclododecyl acetate 6221-92-7 256.4 Fragrance fixative, plasticizer Hydrolytically stable
Cyclododecyl formate 59052-82-3 228.3 Industrial solvent Moderate volatility
Cyclododecyl piperidin-1-ylacetate Not available ~337.5 (estimated) Hypothesized: Drug delivery Likely high steric hindrance

Key Differences :

  • Stability : Piperidine-containing esters may exhibit lower hydrolytic stability than simpler acetates due to steric effects .

Piperidine-Containing Esters

Piperidine derivatives are common in pharmaceuticals due to their bioactivity. Examples from recent patents (e.g., imidazo-pyrrolo-pyrazine piperidine ketones in ) highlight their role in kinase inhibition .

Other Acetate Esters

Broad acetate esters vary in chain length and branching, influencing volatility and application:

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C) Key Uses
Propyl acetate 109-60-4 102.1 102 Solvent, flavoring agent
Geranyl acetoacetate 10032-00-5 224.3 285 Perfumery
Methyl isobutyl carbinyl acetate 108-84-9 144.2 146 Coating additive

Comparison Insights :

  • Volatility : this compound’s large cyclic structure likely reduces volatility compared to linear esters like propyl acetate.
  • Industrial Relevance : Unlike geranyl acetoacetate (used in perfumery), the cyclododecyl-piperidine combination may prioritize stability over fragrance .

Research Findings and Regulatory Considerations

  • Toxicity : Cyclododecyl acetate (CAS 6221-92-7) is classified as low toxicity, but piperidine inclusion may introduce neuropharmacological effects requiring further study .
  • Regulatory Status : Phthalates (e.g., dimethyl phthalate, CAS 131-11-3) face restrictions due to endocrine disruption, but cyclododecyl esters remain less regulated .

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